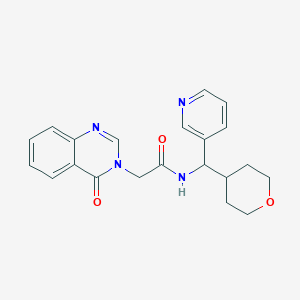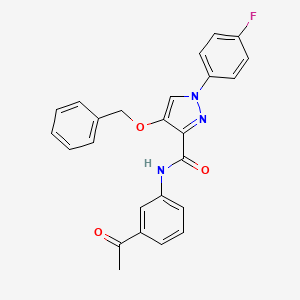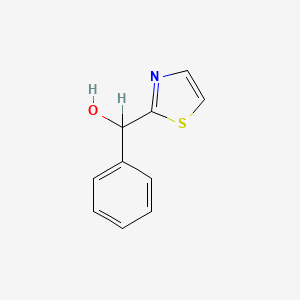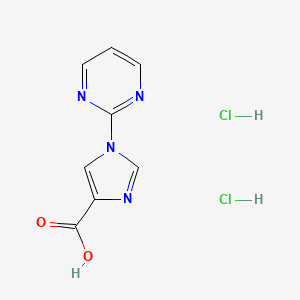
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a dihydropyridine ring (a type of nitrogen-containing heterocycle), among other functional groups . Thiazole and dihydropyridine derivatives are known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to facilitate the synthesis of novel thiazol-2-yl and dihydropyridine derivatives, showcasing an efficient method to produce these compounds with better yields in shorter times compared to traditional methods. This approach highlights the chemical's potential in synthesizing complex molecules efficiently, such as pyrido[3,2-f][1,4]thiazepines, through unusual coupling reactions (Faty, Youssef, & Youssef, 2011).
Cardiotonic Activity Exploration
Research into thiazolidine derivatives has indicated their potential as cardiotonic agents. Modifications of the thiazolidine moiety have been explored for their effects on cardiotonic activity, demonstrating the value of structural variations in this chemical class for developing therapeutic agents (Nate et al., 1987).
Stereochemical Studies
Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have provided insights into the configurations of stereogenic centers on the thiazolidinone ring. These studies, using nuclear magnetic resonance spectroscopy, contribute to a deeper understanding of the molecular structures and potential reactivity of compounds in this class (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
Antimicrobial Activity and Molecular Docking
The synthesis of novel thiazole derivatives incorporating pyridine moieties has demonstrated potential antimicrobial activities, supported by molecular docking studies. These findings indicate the chemical's relevance in developing new antimicrobial agents with specific mechanisms of action, such as DNA gyrase inhibition (Khidre & Radini, 2021).
Antitumor and VEGFR-2 Inhibition
Research has identified aminothiazole-based analogues as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with significant implications for cancer therapy. These compounds exhibit excellent kinase selectivity and in vivo efficacy in tumor models, underscoring the potential of such derivatives in targeted cancer treatments (Borzilleri et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(prop-2-enylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-7-16-12(20)6-5-10-9-23-15(18-10)19-14(22)11-4-3-8-17-13(11)21/h2-4,8-9H,1,5-7H2,(H,16,20)(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZQCFYYTSCOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)


![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

